Ethyl Eprosartan

Description

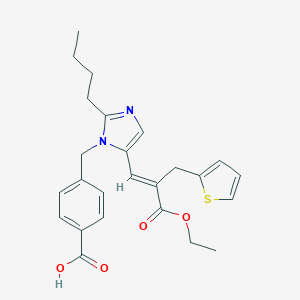

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[2-butyl-5-[(E)-3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-3-5-8-23-26-16-21(27(23)17-18-9-11-19(12-10-18)24(28)29)14-20(25(30)31-4-2)15-22-7-6-13-32-22/h6-7,9-14,16H,3-5,8,15,17H2,1-2H3,(H,28,29)/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHWMEOIILLKJJ-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Investigations of Ethyl Eprosartan

Mechanism of Action at the Angiotensin AT1 Receptor

Eprosartan (B1671555) is a synthetic, orally active, non-biphenyl, non-tetrazole angiotensin II receptor antagonist. hpra.ienih.gov It functions by blocking the primary effects of angiotensin II, a potent vasoconstrictor and the principal active hormone of the renin-angiotensin-aldosterone system (RAAS). hpra.iefda.gov Angiotensin II exerts its effects, including vasoconstriction and aldosterone (B195564) secretion, by binding to AT1 receptors located in various tissues such as vascular smooth muscle and the adrenal glands. fda.govmedsinfo.com.au Eprosartan selectively blocks this binding. fda.gov

Receptor Binding Kinetics and Quantitative Selectivity for AT1 vs. AT2 Receptors

In vitro binding studies have demonstrated the high selectivity of eprosartan for the angiotensin II type 1 (AT1) receptor over the type 2 (AT2) receptor. Its affinity for the AT1 receptor is approximately 1,000 times greater than for the AT2 receptor. fda.govhres.ca This pronounced selectivity ensures that eprosartan specifically targets the receptor subtype responsible for the known cardiovascular effects of angiotensin II, while the AT2 receptor, whose role in cardiovascular homeostasis is not as well-defined, remains largely unaffected. fda.govhres.ca Preclinical studies have determined eprosartan to be a potent AT1 receptor antagonist with a Ki (inhibition constant) of 1.4 nM. oup.com

| Parameter | Finding | Reference |

|---|---|---|

| Target Receptor | Angiotensin II Type 1 (AT1) | medsinfo.com.au |

| Selectivity | ~1,000-fold higher for AT1 vs. AT2 | fda.govhres.ca |

| Inhibition Constant (Ki) | 1.4 nM | oup.com |

Characterization of Competitive and Reversible Inhibition Profile

In vitro binding studies have characterized eprosartan as a reversible and competitive inhibitor of the AT1 receptor. fda.govhres.ca This means that eprosartan binds to the AT1 receptor in a way that can be overcome by increasing the concentration of the natural ligand, angiotensin II. hres.ca The competitive nature of its binding allows for a dynamic and surmountable blockade, distinguishing it from non-competitive inhibitors that bind irreversibly or at an allosteric site. hres.ca

Investigation of Partial Agonist Activity at AT1 Receptors

Eprosartan does not exhibit any partial agonist activity at the AT1 receptor. fda.govhres.ca This ensures that upon binding, it does not elicit a submaximal receptor response, but rather acts as a pure antagonist, solely blocking the effects of angiotensin II. fda.gov Some research also suggests that eprosartan may possess inverse agonist properties, which would allow it to decrease the basal activity of the AT1 receptor in the absence of angiotensin II.

Downstream Effects on Renin-Angiotensin System Components in Preclinical Models

The selective blockade of AT1 receptors by eprosartan initiates a cascade of feedback mechanisms within the Renin-Angiotensin System (RAS).

Modulation of Renin Secretion and Plasma Renin Activity

By blocking the AT1 receptor, eprosartan interrupts the negative feedback loop that angiotensin II normally exerts on renin secretion from the kidneys. fda.gov This disinhibition leads to a compensatory increase in renin secretion, resulting in elevated plasma renin activity. fda.govhres.ca In hypertensive patients treated chronically with eprosartan, a twofold rise in plasma renin activity has been observed. hres.ca

Angiotensin II Plasma Concentration Dynamics Post-Eprosartan Administration

The increased plasma renin activity, as described above, leads to a higher rate of conversion of angiotensinogen (B3276523) to angiotensin I, and subsequently to angiotensin II. fda.gov Consequently, the administration of eprosartan results in an increase in circulating plasma concentrations of angiotensin II. fda.govphysiology.org Studies in hypertensive patients have shown a twofold increase in angiotensin II plasma levels following chronic eprosartan treatment. fda.govhres.ca However, despite this rise in the concentration of the pressor agent, the antihypertensive effect of eprosartan is not overcome because the AT1 receptors remain effectively blocked. fda.gov

| RAS Component | Effect | Magnitude of Change (in hypertensive patients) | Reference |

|---|---|---|---|

| Plasma Renin Activity | Increase | Twofold rise | fda.govhres.ca |

| Angiotensin II Plasma Concentration | Increase | Twofold rise | fda.govhres.ca |

| Plasma Aldosterone Levels | Unchanged | - | hres.ca |

Influence on Aldosterone Synthesis and Secretion by the Adrenal Cortex

Eprosartan, the active form of ethyl eprosartan, demonstrates a significant inhibitory effect on the synthesis and secretion of aldosterone from the adrenal cortex. This action is a direct consequence of its primary mechanism: the blockade of angiotensin II type 1 (AT1) receptors. Angiotensin II is a principal stimulant of aldosterone production in the zona glomerulosa of the adrenal cortex. glowm.comfrontiersin.org By competitively antagonizing the AT1 receptor, eprosartan effectively blunts the downstream signaling cascade initiated by angiotensin II that leads to aldosterone release. nih.gov

The process of aldosterone synthesis involves several enzymatic steps within the adrenal cortex, with angiotensin II stimulating key enzymes like aldosterone synthase. ditki.comnih.gov By blocking the action of angiotensin II, eprosartan indirectly curtails the activity of these enzymes, leading to reduced aldosterone output.

Non-RAS Mediated Pharmacological Actions of this compound in Preclinical Contexts

Beyond its primary role as a blocker of the renin-angiotensin system (RAS), eprosartan exhibits other pharmacological actions in preclinical models.

Inhibition of Sympathetically Stimulated Noradrenaline Release via Presynaptic AT1 Receptors

A distinctive feature of eprosartan observed in preclinical studies is its ability to inhibit the release of noradrenaline from sympathetic nerve endings. nih.govkup.at This is achieved through the blockade of presynaptic AT1 receptors located on these nerve terminals. researchgate.net Angiotensin II typically acts on these presynaptic receptors to facilitate the release of noradrenaline, a key neurotransmitter in the sympathetic nervous system. kup.atfrontiersin.org

Differentiation from Angiotensin-Converting Enzyme (ACE) Inhibitors: Absence of Interference with Bradykinin (B550075) and Substance P Pathways

Eprosartan and other angiotensin II receptor blockers (ARBs) are pharmacologically distinct from angiotensin-converting enzyme (ACE) inhibitors in their mechanism of action and, consequently, their side effect profiles. ACE inhibitors block the conversion of angiotensin I to angiotensin II, but they also inhibit the breakdown of other substances, notably bradykinin and substance P. consensus.appmdpi.comresearchgate.net The accumulation of bradykinin and substance P is believed to be a primary cause of the characteristic dry cough and, more rarely, angioedema associated with ACE inhibitor therapy. consensus.appnih.gov

In contrast, eprosartan, as an ARB, selectively blocks the AT1 receptor and does not interfere with the activity of ACE. nih.gov Therefore, it does not affect the metabolism of bradykinin or substance P. consensus.app This fundamental difference explains the significantly lower incidence of cough observed with eprosartan and other ARBs compared to ACE inhibitors in clinical settings. nih.govconsensus.app

Renal Hemodynamic and Functional Modulations in Experimental Settings

Eprosartan exerts significant effects on renal hemodynamics and function in various experimental models. nih.govnih.gov

Preclinical studies have consistently demonstrated that eprosartan increases effective renal plasma flow (ERPF). nih.govnih.gov ERPF is a measure of the volume of plasma that is delivered to the kidneys per unit of time. taylorandfrancis.comwikipedia.org In healthy human subjects, eprosartan has been shown to increase ERPF. nih.gov Dose-response studies in healthy men revealed that eprosartan produced a measurable increase in ERPF, with higher doses leading to a more pronounced effect. nih.gov For instance, a 200 mg dose of eprosartan inhibited the angiotensin II-induced decrease in ERPF by 85.7% compared to placebo. nih.gov This effect on ERPF is a result of the drug's ability to block angiotensin II-mediated vasoconstriction of renal blood vessels. nih.gov

In various animal models, eprosartan has been shown to preserve or, in some cases, improve the glomerular filtration rate (GFR), which is a key indicator of kidney function. nih.govuib.nonih.gov In rats with experimental heart failure, eprosartan significantly increased GFR. nih.gov Similarly, in a rat model of severe hypertension, eprosartan helped to maintain renal function. researchgate.net In rats with reduced renal mass, a model for chronic kidney disease, eprosartan administration limited the progression of glomerulosclerosis and preserved renal function. nih.gov The ability of eprosartan to maintain GFR, even in the context of reduced blood pressure, is a crucial aspect of its renal-protective effects.

Anti-inflammatory and Anti-oxidative Properties of this compound in Preclinical Studies

Preclinical research has indicated that beyond its primary function as an angiotensin II receptor antagonist, eprosartan, the active form of this compound, may possess anti-inflammatory and anti-oxidative properties. These effects are considered beneficial in mitigating organ damage associated with various pathological conditions.

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, Interleukin-1β, Interleukin-6)

Studies have suggested that angiotensin II can stimulate the production of pro-inflammatory cytokines. By blocking the angiotensin II type 1 (AT1) receptor, eprosartan can interfere with this signaling pathway, leading to a reduction in the expression of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This modulation of cytokine expression is a crucial aspect of its potential anti-inflammatory effects.

Attenuation of Oxidative Stress Markers (e.g., malondialdehyde, protein carbonyl content)

Angiotensin II is also known to be a potent activator of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage cellular components, including lipids and proteins. A key marker of lipid peroxidation is malondialdehyde (MDA), while protein carbonyl content is an indicator of protein oxidation. thieme-connect.comwikidata.orgnih.gov Preclinical evidence suggests that by blocking angiotensin II, eprosartan can attenuate the production of ROS, thereby reducing levels of oxidative stress markers like MDA and protein carbonyls. thieme-connect.com

Preclinical Models of Organ Protection (e.g., ethanol-induced hepatotoxicity)

The anti-inflammatory and anti-oxidative properties of ARBs like eprosartan have been investigated in preclinical models of organ damage, such as ethanol-induced hepatotoxicity. Chronic ethanol (B145695) consumption is known to induce oxidative stress and inflammation in the liver. By mitigating these effects, eprosartan may offer a protective role against liver injury in such models.

Preclinical Toxicological Investigations (Excluding Safety/Adverse Effect Profiles)

Toxicological studies in animals are a standard part of the preclinical evaluation of any new pharmaceutical compound. These studies aim to identify potential target organs for toxicity and to determine the relationship between dose and toxic effects.

Acute and Repeat-Dose Toxicity Findings in Animal Models

Acute toxicity studies involve the administration of a single, high dose of the test compound to animals to determine the immediate effects. Repeat-dose toxicity studies, on the other hand, involve daily administration of the compound for a specified period (e.g., 28 days, 90 days) to assess the effects of long-term exposure.

For eprosartan, the active form of this compound, preclinical toxicity studies have been conducted in various animal models. As with other ARBs, at very high doses, effects related to exaggerated pharmacology, such as hypotension, can be observed. Long-term studies at high multiples of the therapeutic dose might reveal effects on the kidney, which is consistent with the primary site of action of the drug class. mims.comwikipedia.org

Table 1: Preclinical Toxicity Findings for Eprosartan

| Study Type | Animal Model | Observed Effects at High Doses |

|---|---|---|

| Acute Toxicity | Rodent/Non-rodent | Effects related to exaggerated pharmacology (e.g., hypotension) |

Genotoxicity Assessments (e.g., Bacterial Mutagenicity, Chromosome Aberration)

Eprosartan has been subjected to a battery of in vitro and in vivo tests to evaluate its potential for genotoxicity, which is the ability of a chemical to damage genetic material such as DNA. hres.ca These assessments are crucial for predicting mutagenic and carcinogenic risk.

The genotoxicity of eprosartan was investigated in several assays, including tests for gene mutation in bacteria and mammalian cells, and for chromosomal damage in mammalian cells in vitro and in vivo. hres.cahres.ca In a microbial assay using Salmonella typhimurium and Escherichia coli, eprosartan showed no evidence of mutagenicity. hres.cahres.ca Similarly, it did not induce mutations or chromosome damage in L5178Y mouse lymphoma cells. hres.cahres.ca An in vivo mouse micronucleus test, which detects structural and numerical chromosomal damage in bone marrow cells, was also negative. hres.cahres.ca

| Test | System | Concentration/Dose | Metabolic Activation (S9) | Result |

|---|---|---|---|---|

| Mutagenicity | Salmonella typhimurium and Escherichia coli | 50 - 5000 µg/plate | With and Without | Negative |

| Mutagenicity and Chromosome Damage | L5178Y Mouse Lymphoma Cells | 198 - 3250 µg/mL | With and Without | Negative |

| Chromosome Aberration | Human Lymphocytes | 100 - 2500 µg/mL | With and Without | Negative; slight polyploidy at cytotoxic concentrations |

| Micronucleus Test | Mouse (CD-1) Bone Marrow Cells | 1250, 2500 mg/kg | N/A (in vivo) | Negative |

Carcinogenicity Studies in Animal Models

Long-term carcinogenicity studies are conducted to identify the tumor-producing potential of a substance in animals, which helps in assessing the risk for humans. Eprosartan was evaluated for carcinogenicity in two-year studies involving both rats and mice. hres.cahres.ca

In these studies, eprosartan was administered orally. hres.cahres.ca Mice received doses of 100, 1000, and 2000 mg/kg/day, while rats were given doses of 30, 100, and 600 mg/kg/day. hres.cahres.ca The results from both species showed no evidence of a carcinogenic effect. hres.cahres.canih.gov At the highest dose tested in mice (2000 mg/kg/day), there was a decreased survival rate, reduced mean body weights, and an increased incidence of lung congestion. hres.cahres.ca In rats, an increase in non-neoplastic lung lesions was observed in males at doses of 30 mg/kg/day and higher. hres.cahres.ca

| Species | Route | Duration | Dose (mg/kg/day) | Major Findings |

|---|---|---|---|---|

| Mouse (CD-1) | Oral | 2 years | 100, 1000, 2000 | No carcinogenic effect. Decreased survival and body weights at higher doses. |

| Rat (Sprague-Dawley) | Oral | 2 years | 30, 100, 600 | No carcinogenic effect. Increase in non-neoplastic lung lesions in males. |

Reproductive Toxicology Evaluations in Preclinical Species

Reproductive toxicology studies assess the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Studies on eprosartan showed no adverse effects on the reproductive performance of male or female rats at oral doses up to 1000 mg/kg/day. nih.govrxabbvie.comfda.gov This indicates that eprosartan does not impair fertility in rats. hres.ca

In developmental toxicology studies, eprosartan was administered to pregnant rats and rabbits during the period of organogenesis. In pregnant rats, oral doses up to 1000 mg/kg/day did not result in adverse effects on the in utero or postnatal development and maturation of their offspring. hres.cahres.carxabbvie.com

Chemical Synthesis and Synthetic Pathway Research of Ethyl Eprosartan

Historical Perspectives and Evolution of Eprosartan (B1671555) Synthetic Methodologies

The development of synthetic routes for Eprosartan began with the need for nonpeptide angiotensin II antagonists. Early methods established the core structure, which uniquely lacks the biphenyl-tetrazole moiety common to many other sartans, instead featuring an imidazole (B134444) and a thiophene (B33073) ring. encyclopedia.pubwikipedia.org Initial synthetic strategies reported by SmithKline Beecham in the early 1990s laid the groundwork for subsequent refinements. wikipedia.orgresearchgate.net

One of the initial approaches involved the reaction of 2-butyl-4-chloroimidazole-5-carboxaldehyde with methyl 4-(bromomethyl)benzoate. chemicalbook.com This was followed by a dechlorination step, which proved to be inefficient for large-scale production. lookchem.com Another early method involved reacting methyl 4-[[2-butyl-5-formyl-lH-imidazol-1-yl]methyl]benzoate with ethyl 2-carboxy-3-(2-thienyl) propionate (B1217596) in the presence of a base like piperidine (B6355638). google.com This reaction, however, presented challenges in maintaining reflux under vacuum and could lead to low yields. google.comgoogle.com

Over time, research focused on improving efficiency, yield, and regioselectivity, leading to more streamlined and commercially viable processes. google.comgoogle.com These improvements included the development of convergent synthesis strategies and more effective methods for constructing the key imidazole intermediate. scispace.comnih.gov The evolution of these methodologies reflects a continuous effort to overcome the challenges associated with the earlier synthetic routes, such as harsh reaction conditions and the formation of impurities. google.com

Key Synthetic Strategies and Methodologies for Ethyl Eprosartan Elaboration

The synthesis of this compound, a crucial intermediate in the production of Eprosartan, is central to many of the developed pathways. These strategies focus on the efficient construction of the molecule's core components.

Convergent synthesis has been a key strategy in the efficient production of Eprosartan. scispace.com This approach involves the separate synthesis of key molecular fragments, which are then coupled together in the later stages. A common convergent strategy for Eprosartan involves the synthesis of two main intermediates: a substituted imidazole derivative and a thiophene-containing side chain.

A significant challenge in the synthesis of Eprosartan is the regioselective formation of the 1,2,5-trisubstituted imidazole core. lookchem.com The direct alkylation of 2-butyl-1H-imidazole-4-carboxaldehyde often leads to a mixture of isomers, which is inefficient. lookchem.com To address this, methods for the regioselective preparation of 2,4-disubstituted imidazole intermediates have been developed.

One successful method involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. lookchem.comnih.gov This reaction demonstrates high regioselectivity, yielding predominantly the desired 1,2,5-trisubstituted imidazolecarboxaldehyde. lookchem.comnih.gov Another strategy involves the regioselective protection of the nitrogen on the imidazole ring before subsequent reactions. This ensures that the alkylation occurs at the desired nitrogen atom. encyclopedia.pubgoogle.comnih.gov For instance, treating 2-n-butyl-4-formylimidazole with a regioselective nitrogen-protecting reagent allows for controlled subsequent reactions. google.com

The choice of nitrogen protecting groups and catalysts is crucial for the successful and efficient synthesis of this compound intermediates.

Nitrogen Protecting Groups: To control the regioselectivity of the alkylation of the imidazole ring, various nitrogen protecting groups have been employed. google.comgoogle.com These groups are introduced to one of the nitrogen atoms of the imidazole ring to direct the subsequent reaction to the other nitrogen. Commonly used protecting groups include C1-C4 alkyl ester derivatives of acrylic acid, methacrylic acid, or crotonic acid, such as ethyl acrylate, ethyl methacrylate, and ethyl crotonate. google.comgoogle.com The protecting group is typically removed in the final stages of the synthesis, often simultaneously with the hydrolysis of the ester groups. google.com

Catalysts: Several catalysts are utilized to facilitate the key reaction steps. In the condensation reaction to form the acrylic acid side chain, bases such as piperidine or piperidinium (B107235) propionate are often used. google.comgoogle.com For the introduction of the nitrogen protecting group, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or anion exchange resins are effective. google.comgoogle.comgoogle.com In some synthetic variations, piperidine and benzoic acid are used as catalysts for the preparation of the 2-thienylmethylene diethyl malonate intermediate. google.com The choice of catalyst can significantly impact reaction times, yields, and the formation of byproducts. google.com

Advanced Synthetic Techniques for Labeled this compound

The synthesis of isotopically labeled versions of Eprosartan is essential for their use in research, particularly in imaging studies.

For use in Positron Emission Tomography (PET), a diagnostic imaging technique, Eprosartan has been labeled with the positron-emitting isotope carbon-11 (B1219553) (¹¹C). diva-portal.orgpillbuys.com The synthesis of [carboxyl-¹¹C]Eprosartan involves the introduction of a ¹¹C-carboxyl group onto the benzyl (B1604629) moiety of the molecule. diva-portal.orgpillbuys.com

The radiosynthesis is typically achieved through a palladium-mediated carboxylation reaction. diva-portal.orgpillbuys.com This involves reacting a precursor molecule, (E)-3-[2-butyl-3-(4-iodo-benzyl)-3H-imidazol-4-yl]-2-thiophen-2-ylmethyl-acrylic acid, with [¹¹C]carbon monoxide ([¹¹C]CO). diva-portal.orgpillbuys.com The reaction is carried out in the presence of a palladium catalyst and tetra-n-butyl-ammonium hydroxide (B78521) in a micro-autoclave. diva-portal.orgpillbuys.com The resulting [carboxyl-¹¹C]Eprosartan is then purified using high-performance liquid chromatography (HPLC). diva-portal.orgpillbuys.com This advanced synthetic technique allows for the production of high-purity, high-specific-activity radiolabeled Eprosartan suitable for in vivo imaging studies. diva-portal.orgpillbuys.com Alternative methods for ¹¹C-carboxylation using fluoride-activated silane (B1218182) derivatives have also been explored for preparing labeled carboxylic acids, which could be applicable to the synthesis of [¹¹C]Eprosartan. rsc.orgnih.gov

Optimization of Radiochemical Yield and Purity in Radiotracer Synthesis

The development of radiolabeled tracers is crucial for non-invasive in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov For the angiotensin II (AT1) receptor antagonist eprosartan, carbon-11 (¹¹C), a positron-emitting radionuclide with a half-life of 20.4 minutes, has been utilized for labeling. diva-portal.orgdiva-portal.org The short half-life necessitates rapid and efficient synthetic methods to maximize radiochemical yield and ensure high purity of the final product for clinical applications. nih.govdiva-portal.org

Research into the synthesis of [¹¹C]eprosartan has focused on palladium(0)-mediated ¹¹C-carbonylation reactions. In one approach, [¹¹C]eprosartan was synthesized via a hydroxycarbonylation reaction. diva-portal.org Another key strategy involved the palladium(0)-mediated carboxylation to label one of the carboxyl groups on the eprosartan molecule. diva-portal.org This method represents a one-step synthesis, which is highly advantageous given the time constraints of ¹¹C chemistry. diva-portal.org

Optimizing these radiosyntheses involves several factors. The efficiency of trapping the starting material, [¹¹C]carbon monoxide ([¹¹C]CO), is a critical first step. diva-portal.org The choice of catalyst and ligands, such as the use of the Xantphos ligand in palladium(0)-mediated ¹¹C-carbonylation, has been shown to be effective at low pressures. diva-portal.org Reaction conditions, including temperature and the use of specific hydride donors like triethylsilane, are also optimized to improve yields. diva-portal.org For instance, formylation reactions have been shown to proceed with similar radiochemical yields at temperatures up to 70 °C, but higher temperatures can lead to the formation of undesirable by-products like [¹¹C]carboxylic acid. diva-portal.org

Process Chemistry and Scalable Manufacturing Considerations

The industrial synthesis of eprosartan involves its ethyl ester intermediate, often referred to as this compound. Research in process chemistry focuses on developing cost-effective, scalable, and high-purity manufacturing routes. Several patented processes highlight the considerations for large-scale production.

A common synthetic route involves the condensation of an imidazole aldehyde derivative with a mono-ethyl ester of a propanedioic acid. Specifically, methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate is reacted with (2-thienylmethyl)-propanedioic acid, mono-ethyl ester. google.comgoogle.com This reaction yields a diester intermediate, which includes the ethyl ester group and is subsequently hydrolyzed to form eprosartan. google.comgoogle.com

Key considerations for scalable manufacturing found in synthesis research include:

Reaction Conditions: Early methods required reflux temperature under reduced pressure, which is difficult to maintain on a large scale and can lead to solvent loss. google.comgoogle.com Improved processes aim to operate at atmospheric pressure, for example, by carrying out the condensation at temperatures between 75°C and 100°C. google.com

Catalysts and Solvents: The choice of catalyst and solvent system is critical for yield and purity. Piperidine is a commonly used catalyst. google.comgoogle.com Solvent systems have evolved from toluene (B28343) and cyclohexane (B81311) to include chlorinated solvents, n-heptane, or n-butanol to optimize the reaction and minimize impurity formation. google.comgoogle.com

Impurity Profile: A major goal of process optimization is to reduce the formation of impurities. One patented process avoids the formation of problematic impurities like isopropyl mesylate and eprosartan isopropyl ester.

Use of Dehydrating Agents: To drive the condensation reaction to completion, dehydrating agents such as molecular sieves can be employed, which is a practical approach for industrial scale. google.com

Intermediate Purification: Optimized processes aim to produce the diester intermediate in a pure form with high yield, allowing it to be used in the subsequent hydrolysis step without further purification. google.com

Crystallization and Isolation: The final isolation and purification steps are crucial for meeting pharmaceutical standards. For the mesylate salt of eprosartan, crystallization in ethyl acetate (B1210297) has been shown to yield a high-purity product with low residual solvent content, a key factor for API (Active Pharmaceutical Ingredient) manufacturing.

These process improvements are designed to create a robust, cost-effective, and environmentally more acceptable manufacturing process suitable for industrial production. vihita-bio.com

Pharmacokinetic Research in Preclinical Models for Ethyl Eprosartan

Absorption Characteristics in Experimental Animal Models

The absorption of eprosartan (B1671555) has been characterized in several experimental animal models, revealing key aspects of its oral bioavailability and the factors that can influence its uptake.

Studies in animal models have established that eprosartan, a Biopharmaceutics Classification System (BCS) Class II drug, exhibits low oral bioavailability, a characteristic attributed to its poor aqueous solubility researchgate.netresearchgate.net.

In male Wistar rats, the oral bioavailability of eprosartan mesylate has been noted to be low, mirroring the approximately 13% bioavailability observed in humans researchgate.netwjpr.net. A pharmacokinetic study in marmosets receiving a 2.0 mg/kg oral dose of eprosartan mesylate reported a mean oral bioavailability ranging from 9% to 19% tandfonline.com.

Given that poor solubility is a primary limiting factor for absorption, research has focused on formulation strategies to enhance bioavailability. Preclinical studies in Wistar rats have demonstrated that developing eprosartan mesylate as a solid dispersion or a self-microemulsifying drug delivery system (SMEDDS) can significantly improve its oral absorption researchgate.netijper.orgnih.gov. One such study showed that a solid dispersion formulation could increase the bioavailability by 2.4-fold compared to the pure drug researchgate.netresearchgate.netijper.org. Similarly, a SMEDDS formulation was found to increase the relative bioavailability to 152% when compared to a conventional marketed tablet nih.gov.

The time to reach maximum plasma concentration (Tmax) has been quantified in preclinical models. In a study involving Wistar rats, the oral administration of a commercial eprosartan mesylate tablet resulted in a Tmax of 1.9 ± 0.3 hours nih.gov. This time was notably shorter, at 1.2 ± 0.4 hours, when an optimized SMEDDS formulation was used, suggesting a more rapid absorption rate with the enhanced formulation nih.gov. In marmosets, a mean Tmax of 0.75 hours was observed following oral administration tandfonline.com.

While the influence of food on eprosartan absorption has been studied in humans, where it is known to delay absorption, specific data from preclinical animal models detailing the effects of fasted versus fed states on Tmax are not extensively available in the reviewed literature fda.govnih.govfda.gov.

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |

|---|---|---|---|---|

| Pure Drug / Commercial Tablet | 1064.91 ± 225 | 1.9 ± 0.3 | 5314.36 ± 322.61 | Reference |

| S-SMEDDS Formulation | 1856.22 ± 749 | 1.2 ± 0.4 | 7760.09 ± 249 | ~152 |

| API (Active Pharmaceutical Ingredient) | 164.64 ± 0.23 | N/A | 746.15 ± 0.29 | Reference |

| Microballoon Formulation | 446.72 ± 0.76 | N/A | 2958.91 ± 0.14 | ~396 |

Data derived from studies in Wistar rats comparing different formulations. wjpr.netnih.gov

Distribution Dynamics of Ethyl Eprosartan in Biological Systems

The distribution of a drug throughout the body influences its efficacy and duration of action. Preclinical studies have provided some insights into the distribution characteristics of eprosartan.

Eprosartan is known to be highly bound to plasma proteins, with human data indicating a binding extent of approximately 98% nih.govnih.govnih.gov. While specific quantitative data for plasma protein binding in common preclinical species like rats and dogs are not detailed in the available literature, high protein binding is a characteristic seen with other angiotensin II receptor blockers in various animal models researchgate.net. For instance, the related compound valsartan (B143634) showed a high extent of binding in rat, dog, rabbit, and marmoset serum researchgate.net. This suggests that high plasma protein binding is likely a feature of eprosartan in preclinical models as well. Further evidence of its distribution is that eprosartan is known to be excreted in animal milk fda.gov.

The apparent volume of distribution (Vd) is a measure of the extent to which a drug distributes into body tissues. In a pharmacokinetic study in marmosets, eprosartan exhibited a mean volume of distribution at steady state (Vss) that ranged widely from 0.22 to 9.96 L/kg tandfonline.com. This variability may reflect inter-animal differences or other experimental factors. Specific Vd values for eprosartan in other preclinical models such as rats and dogs are not well-documented in the reviewed sources.

Metabolic Pathways and Biotransformation of this compound

The metabolic profile of eprosartan indicates that it undergoes very limited biotransformation in the body. This characteristic has been primarily established through human studies but is considered to be consistent across species.

In humans, eprosartan is not metabolized by the cytochrome P450 (CYP450) enzyme system fda.govnih.gov. It is eliminated primarily as an unchanged compound through both biliary and renal excretion fda.govnih.gov. Following an oral dose in human subjects, less than 2% is recovered in the urine as a glucuronide conjugate, with the vast majority of the drug being excreted unchanged fda.govnih.gov. After an oral administration of radiolabeled eprosartan, approximately 90% of the dose was recovered in the feces and 7% in the urine, with eprosartan being the only significant drug-related compound found fda.govnih.gov. Although specific metabolic studies in animal models are not extensively detailed, the evidence strongly suggests that eprosartan is not subject to significant Phase I or Phase II metabolism, a profile that is expected to be similar in preclinical species taylorandfrancis.com.

Evaluation of the Role of Hepatic Enzymes (e.g., Cytochrome P450 System)

Preclinical research indicates that Eprosartan is not metabolized by the cytochrome P450 (CYP450) enzyme system. In vitro studies have demonstrated that Eprosartan does not inhibit human cytochrome P450 enzymes, including CYP1A, 2A6, 2C9/8, 2C19, 2D6, 2E, and 3A. Consequently, substances that inhibit CYP450 enzymes are not expected to alter the metabolism of Eprosartan.

Identification and Characterization of Metabolites (e.g., Acyl Glucuronide Conjugates)

The metabolism of Eprosartan is limited, with the compound being primarily eliminated as an unchanged drug. fda.govnih.govfda.gov The main metabolic pathway is glucuronidation. Following oral administration, less than 2% of the dose is excreted in the urine as an acyl glucuronide of Eprosartan. fda.govnih.gov In studies using radiolabeled Eprosartan, it was the only drug-related compound detected in plasma and feces, indicating the absence of other significant active metabolites. fda.govfda.govhres.ca Of the radioactivity recovered in the urine, approximately 20% was identified as the acyl glucuronide metabolite, with the remaining 80% being the parent Eprosartan compound. fda.gov

Elimination and Excretion Profiles of this compound

Determination of Terminal Elimination Half-Life

The terminal elimination half-life of Eprosartan has been determined in various preclinical and clinical settings. Following oral administration, the half-life is typically observed to be between 5 and 9 hours. nih.govtg.org.au However, after multiple oral doses, the mean terminal elimination half-life has been reported to be approximately 20 hours. fda.govfda.govhres.ca

| Administration Route | Condition | Terminal Elimination Half-Life |

|---|---|---|

| Oral | Single Dose | 5-9 hours |

| Oral | Multiple Doses (600 mg) | ~20 hours |

Elucidation of Contribution of Biliary and Renal Excretion Routes

Eprosartan is eliminated from the body through both biliary and renal excretion pathways. fda.govnih.gov The primary route of elimination is biliary excretion. nih.gov Studies with radiolabeled [14C] Eprosartan have quantified the contribution of each route. After an oral dose, approximately 90% of the radioactivity is recovered in the feces, with about 7% found in the urine. fda.govhres.ca Following intravenous administration, around 61% of the dose is recovered in the feces and 37% in the urine. fda.govhres.ca

| Administration Route ([14C] Eprosartan) | Recovery in Feces (Biliary Excretion) | Recovery in Urine (Renal Excretion) |

|---|---|---|

| Oral | ~90% | ~7% |

| Intravenous | ~61% | ~37% |

Quantification of Systemic and Renal Clearance Rates

Preclinical and clinical studies have characterized the clearance rates of Eprosartan. The agent exhibits low plasma clearance, with an approximate value of 130 ml/minute. nih.gov In some studies, Eprosartan has been shown to increase the mean effective renal plasma flow (ERPF). fda.govahajournals.org In salt-restricted normal subjects, a dose-related increase in ERPF of 25% to 30% was observed. fda.gov However, no significant change in ERPF was noted in hypertensive patients on normal salt diets. fda.gov

Assessment of Accumulation Potential with Chronic Preclinical Exposure

Based on its pharmacokinetic profile, Eprosartan does not show significant accumulation with chronic use. fda.govnih.govhres.ca Studies involving long-term therapy have found no evidence of significant drug accumulation. nih.gov This lack of accumulation is consistent with its elimination characteristics and is an important consideration in its preclinical evaluation.

Preclinical Pharmacokinetic Interaction Studies

Evaluation of Interactions with Co-administered Pharmaceutical Agents in Animal Models

No data is available for this compound.

Influence of Co-formulated Drug Delivery Systems on Eprosartan Pharmacokinetics

No data is available for this compound.

Advanced Analytical Methodologies for Ethyl Eprosartan Quantification and Characterization

Chromatographic Techniques for Assay and Purity Analysis

Chromatography is a cornerstone of pharmaceutical analysis, and several methods have been developed for eprosartan (B1671555). researchgate.netwjpps.com High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the most prominently used techniques. researchgate.netwjpps.com

HPLC is a versatile and widely adopted technique for the analysis of eprosartan, often in combination with other drugs like hydrochlorothiazide (B1673439). researchgate.netresearchgate.net Its popularity stems from its high resolution, reproducibility, and the availability of various detection methods. researchgate.net

Reverse-phase HPLC (RP-HPLC) with ultraviolet (UV) detection is a common and robust method for the simultaneous determination of eprosartan and co-formulated drugs, such as the diuretic hydrochlorothiazide (HCTZ). jchps.comscholarsresearchlibrary.comphmethods.net These methods are essential for the quality control of combination tablet formulations. scholarsresearchlibrary.comphmethods.net

Different studies have established various chromatographic conditions for optimal separation and quantification. For instance, one method achieved successful separation on a C18 column with a mobile phase of 0.1% formic acid and acetonitrile (B52724), detecting eprosartan and hydrochlorothiazide at 235 nm. jchps.com Another validated isocratic RP-HPLC method used a mobile phase consisting of a buffer (20mM KH2PO4) and methanol (B129727) (80:20 v/v) with UV detection at 225 nm, yielding retention times of 3.34 minutes for hydrochlorothiazide and 4.75 minutes for eprosartan. scholarsresearchlibrary.com

A separate study for the simultaneous analysis of eprosartan (EPR) and hydrochlorothiazide (HCT) in tablets employed a Phenomenex C18 column with a mobile phase of 0.5% formic acid, methanol, and acetonitrile (80:25:20 v/v/v) at a pH of 2.80. phmethods.net Detection was performed at 272 nm, with retention times of 7.69 and 4.24 minutes for EPR and HCT, respectively. phmethods.net The method was validated for linearity over concentration ranges of 60-600 µg/ml for EPR and 2.5-25 µg/ml for HCT. phmethods.net

The following table summarizes the parameters from a selection of validated HPLC-UV methods:

Interactive Table: HPLC-UV Methods for Eprosartan and Hydrochlorothiazide| Parameter | Method 1 jchps.com | Method 2 scholarsresearchlibrary.com | Method 3 phmethods.net | Method 4 researchgate.net |

|---|---|---|---|---|

| Column | C18 | Agilent Eclipse XBD-C18 (150mm x 4.6mm, 5µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Symmetry C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% formic acid & acetonitrile | 20mM KH2PO4 buffer & methanol (80:20 v/v) | 0.5% formic acid, methanol, acetonitrile (80:25:20 v/v/v) | Acetonitrile & 0.1 M phosphate (B84403) buffer (35:65, v/v), pH 4.5 |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 235 nm | 225 nm | 272 nm | 275 nm |

| Retention Time (Eprosartan) | 7.210 min | 4.75 min | 7.69 min | Not Specified |

| Retention Time (HCTZ) | 2.998 min | 3.34 min | 4.24 min | Not Specified |

| Linearity Range (Eprosartan) | 19.2-750.3 µg/ml | Not Specified | 60-600 µg/ml | 0.5-50 µg/mL |

| Linearity Range (HCTZ) | 1-300 µg/ml | Not Specified | 2.5-25 µg/ml | 0.1-10 µg/mL |

These methods are validated according to International Conference on Harmonisation (ICH) guidelines, ensuring they are accurate, precise, specific, and robust for routine analysis in pharmaceutical dosage forms. jchps.comscholarsresearchlibrary.com

For the determination of eprosartan in biological matrices like human plasma and urine, where concentrations are significantly lower, more sensitive methods are required. nih.govresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. nih.govbiotech-asia.org

A validated LC-MS/MS method for eprosartan in human plasma and urine involves a simple protein precipitation step for sample preparation. nih.govresearchgate.net The analysis is performed on a C18 column with a mobile phase of 0.5% formic acid in water and acetonitrile (72:28). nih.gov Detection is achieved using positive ion electrospray tandem mass spectrometry. nih.gov This method is sensitive enough to be applied in pharmacokinetic studies, with standard curves ranging from 5 to 2000 ng/mL in plasma and 0.25 to 50 µg/mL in urine. nih.gov Another bioanalytical LC-MS/MS method for eprosartan in human plasma demonstrated a quantification range of 20-4000 ng/mL. celerion.com

The selectivity of MS/MS detection minimizes interference from endogenous plasma components, making it a highly reliable technique for bioanalysis. researchgate.netbiotech-asia.org

High-performance thin-layer chromatography (HPTLC) offers a simpler, cost-effective, and high-throughput alternative to HPLC for the quantification of eprosartan mesylate in bulk drug and pharmaceutical formulations. researchgate.netiajpr.com

A validated stability-indicating HPTLC method uses aluminum plates precoated with silica (B1680970) gel 60F254 as the stationary phase. iajpr.com A mobile phase consisting of ethyl acetate (B1210297), acetonitrile, and glacial acetic acid (5:5:0.7, v/v/v) provides a compact spot for eprosartan mesylate with an Rf value of 0.48 ± 0.02. iajpr.com Densitometric analysis is performed in absorbance mode at 238 nm. iajpr.com This method demonstrates good linearity in the concentration range of 100-700 ng per spot. iajpr.com The ability of the method to separate the drug from its degradation products confirms its utility as a stability-indicating assay. iajpr.com

HPTLC has also been successfully applied for the simultaneous analysis of eprosartan and hydrochlorothiazide in tablets. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

Electrophoretic Separation Techniques for Eprosartan

Capillary electrophoresis (CE) provides an alternative separation mechanism to chromatography and has been successfully applied to the analysis of eprosartan. researchgate.net

Capillary Zone Electrophoresis (CZE) is an efficient technique for the separation and analysis of charged molecules like eprosartan. researchgate.netresearchgate.net CZE has been used to separate several angiotensin-II-receptor antagonists, including eprosartan mesylate. researchgate.net

One optimized CZE method utilized a 60 mM sodium phosphate buffer at a pH of 2.5 for the successful separation of six different angiotensin-II receptor antagonists. researchgate.net The analysis was conducted on a fused silica capillary with UV detection. researchgate.net Furthermore, CZE methods have been developed for the simultaneous determination of hydrochlorothiazide in combination with various angiotensin-II-receptor antagonists, including eprosartan, in pharmaceutical products. nih.gov Both CZE and micellar electrokinetic capillary chromatography (MEKC) have proven suitable for the qualitative and quantitative analysis of these combined formulations. nih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that combines the principles of electrophoresis and chromatography. ontosight.aiwikipedia.org It is particularly advantageous for the analysis of both neutral and charged molecules, making it a versatile tool in pharmaceutical analysis. wikipedia.orgscispace.comnih.gov In MEKC, surfactants are added to the buffer solution at a concentration above their critical micelle concentration, leading to the formation of micelles. wikipedia.orgmdpi.com These micelles act as a pseudo-stationary phase, and the separation of analytes is based on their differential partitioning between the aqueous mobile phase and the micellar phase. nih.govmdpi.com

Research has demonstrated the utility of MEKC for the simultaneous separation of hydrochlorothiazide and several angiotensin-II-receptor antagonists, including eprosartan mesylate. researchgate.netnih.gov This capability is significant for the analysis of combination drug products. researchgate.netnih.gov The validation of MEKC methods has confirmed their suitability for both qualitative and quantitative determinations in pharmaceutical formulations, with proven linearity, reproducibility, and accuracy. nih.gov The technique offers high-resolution separation and can be a valuable alternative to more common methods like HPLC. mdpi.comresearchgate.net

Solid-State Characterization Techniques

The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability.

Powder X-ray Diffraction (PXRD) is a fundamental and powerful technique for the characterization of crystalline solids. mdpi.comcreative-biostructure.com It is extensively used to identify different crystalline forms (polymorphs) and to distinguish between crystalline and amorphous materials. mdpi.comresearchgate.netusp.org Each crystalline solid has a unique PXRD pattern, which acts as a fingerprint for that specific form. creative-biostructure.comresearchgate.net

In the context of ethyl eprosartan, PXRD is crucial for identifying its crystalline state and for detecting polymorphism. researchgate.net The appearance of new peaks or shifts in existing peaks in a PXRD pattern can indicate the presence of a new polymorph. researchgate.netresearchgate.net

PXRD is also a primary tool for confirming the formation of eprosartan mesylate cocrystals. acs.orgresearchgate.netresearchgate.net The diffraction pattern of a cocrystal will be distinctly different from the patterns of the individual components (eprosartan and the coformer). researchgate.net Furthermore, PXRD is used to characterize solid dispersions of eprosartan, where a change from a crystalline to an amorphous state can be observed by the disappearance of sharp diffraction peaks and the appearance of a halo pattern. ijper.orgnih.govumw.edu.pl This transformation to an amorphous form is often pursued to enhance the drug's solubility. nih.govumw.edu.pl

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of pharmaceutical compounds by measuring the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This method is instrumental in identifying and characterizing phase transitions such as melting, crystallization, and glass transitions, which are critical for understanding the stability and bioavailability of a drug substance. nih.govtorontech.com

In the context of Eprosartan Mesylate, the parent compound, DSC analysis has been pivotal in formulation studies. For instance, research on inclusion complexes of Eprosartan Mesylate with β-cyclodextrin utilized DSC to confirm complex formation. nih.gov The DSC thermogram of pure Eprosartan Mesylate typically shows a sharp endothermic peak corresponding to its melting point. The disappearance or shift of this peak in the thermogram of the inclusion complex indicates that the drug is molecularly dispersed within the cyclodextrin (B1172386) cavity, potentially in an amorphous state. nih.govresearchgate.net This transformation from a crystalline to an amorphous form can significantly impact the drug's solubility and dissolution rate. nih.gov

DSC can detect various thermal events:

Melting Point: An endothermic peak indicating the transition from a solid to a liquid state. nih.gov

Crystallization: An exothermic peak showing the transition from an amorphous or disordered state to a crystalline state. wikipedia.org

Glass Transition (Tg): A step-like change in the baseline of the DSC curve, representing the transition of an amorphous solid from a rigid, glassy state to a more rubbery state. wikipedia.org

Polymorphism: The existence of multiple crystalline forms, each with a distinct melting point, which can be identified by multiple or shifted endothermic peaks. torontech.com

While specific DSC data for this compound is not extensively documented in the available literature, the methodologies applied to Eprosartan Mesylate would be directly applicable to characterize its thermal behavior, stability, and compatibility with excipients in formulation development.

Method Validation and Quality Control in Analytical Research

The validation of analytical methods is a critical requirement for pharmaceutical research and quality control, ensuring that the methods are reliable, reproducible, and suitable for their intended purpose. innovareacademics.in Guidelines from bodies like the International Conference on Harmonisation (ICH) provide a framework for validating parameters such as linearity, accuracy, precision, specificity, and stability. rjptonline.orgresearchgate.net Numerous studies have detailed the validation of High-Performance Liquid Chromatography (HPLC) methods for Eprosartan Mesylate in bulk drug, pharmaceutical formulations, and biological fluids like plasma. rjptonline.orgresearchgate.netphmethods.netresearcher.lifenih.gov These validated methods serve as a blueprint for the analysis of this compound.

Linearity, accuracy, and precision are fundamental parameters that define the performance of a quantitative analytical method.

Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. innovareacademics.in

Accuracy refers to the closeness of the measured value to the true or accepted value. phmethods.net

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). phmethods.netnih.gov

Validated HPLC methods for Eprosartan have demonstrated excellent linearity, accuracy, and precision across various concentration ranges and matrices.

| Parameter | Matrix / Study Type | Findings | Reference |

|---|---|---|---|

| Linearity | Bulk Drug & Tablets | Concentration range: 10-400 µg/mL; Correlation coefficient (r²): 0.9999 | researcher.lifenih.gov |

| Human Plasma | Concentration range: 300-20,000 ng/mL; Correlation coefficient (r²): 0.9983 | innovareacademics.inresearchgate.net | |

| Rat Plasma | Concentration range: 100-1800 ng/mL | researchgate.netphmethods.net | |

| Accuracy | Bulk Drug & Tablets | Recovery: 99.86-100.92% | researcher.lifenih.gov |

| Rat Plasma | Recovery: 92.54-96.61% | researchgate.netphmethods.net | |

| Human Plasma | Mean percent accuracy (inter-day): 99.16-100.87% | rjptonline.org | |

| Precision | Bulk Drug & Tablets | Intra-day %RSD: 0.21-0.57%; Inter-day %RSD: 0.33-0.71% | researcher.lifenih.gov |

| Rat Plasma | %RSD: 2.5-4.8% | researchgate.netphmethods.net | |

| Human Plasma | Intra-day %CV: 0.91-1.76%; Inter-day %CV: 0.98-1.58% | rjptonline.org |

The efficiency of extracting an analyte from a complex matrix, such as plasma or a formulation, is a crucial factor in bioanalytical and quality control assays. Recovery studies are performed to assess the performance of the sample preparation method. biotech-asia.org Common extraction techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE). phmethods.netinnovareacademics.innih.gov

The extraction recovery is typically determined by comparing the analytical response of an analyte from an extracted matrix sample to the response of a pure standard solution of the same concentration. phmethods.net High and consistent recovery is desirable for a robust analytical method.

| Matrix | Extraction Method | Recovery (%) | Reference |

|---|---|---|---|

| Rat Plasma | Protein Precipitation (with acetonitrile) | 91.53 - 96.57% | researchgate.netphmethods.net |

| Human Plasma | Liquid-Liquid Extraction (with ethyl acetate) | > 88% | innovareacademics.inresearchgate.net |

| Protein Precipitation | 98.85% | rjptonline.org |

These results indicate that both protein precipitation and liquid-liquid extraction are effective methods for isolating Eprosartan from plasma, yielding high recovery rates suitable for quantitative analysis. rjptonline.orgphmethods.netresearchgate.net

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. bac-lac.gc.ca For a stability-indicating method, it is essential to demonstrate that the analyte's quantification is unaffected by potential degradants or formulation excipients. researcher.lifenih.gov

This is often evaluated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. researcher.lifedphen1.comresearchgate.net The analytical method must be able to separate the intact drug from any degradation products formed. nih.gov In formulation analysis, placebo samples (containing all excipients without the active ingredient) are analyzed to ensure no interference at the retention time of the analyte. innovareacademics.in Studies on Eprosartan have confirmed the specificity of HPLC methods, showing no interference from plasma components, excipients, or degradation products, thus confirming their utility as stability-indicating assays. phmethods.netresearcher.lifenih.govresearchgate.net

Assessing the stability of the analyte in analytical solutions and in the biological matrix under various storage and handling conditions is a mandatory part of method validation, particularly for bioanalytical assays. biotech-asia.orgich.org Stability evaluations ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Typical stability studies for bioanalytical samples include:

Freeze-Thaw Stability: Evaluates the effect of repeated freezing and thawing cycles on the analyte. phmethods.netbiotech-asia.org

Bench-Top Stability: Assesses stability at room temperature for a period corresponding to the sample handling time. phmethods.net

Long-Term Stability: Determines stability over the expected storage period at a specified temperature (e.g., -20°C or -80°C). researchgate.net

Stock Solution Stability: Confirms the stability of the standard solutions used for calibration. biotech-asia.org

For Eprosartan, stability has been demonstrated under various conditions. For example, QC samples in rat plasma were stable through three freeze-thaw cycles and for 4 hours at room temperature. phmethods.net In human plasma, Eprosartan was found to be stable for at least one month when stored appropriately. researchgate.net The stability of Eprosartan in analytical solutions has also been confirmed. rjptonline.orgnih.gov

Applications in Preclinical and Formulation Research

Validated analytical methods are indispensable tools in preclinical and formulation research. They are applied to a wide range of studies that are fundamental to drug development.

Applications in Preclinical Research:

Pharmacokinetic (PK) Studies: The primary application in preclinical research is the determination of drug concentrations in biological fluids (e.g., plasma, urine) over time after administration to animals. Validated HPLC methods have been successfully used to conduct pharmacokinetic studies of Eprosartan Mesylate in rats, allowing for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netphmethods.netinnovareacademics.in

Applications in Formulation Research:

Quantification in Dosage Forms: Analytical methods are used for the routine quality control of pharmaceutical products, such as tablets, to ensure they contain the correct amount of the active pharmaceutical ingredient (API). researcher.lifenih.govajpaonline.com

Impurity Profiling: Methods are developed to detect and quantify process-related impurities and degradation products in the drug substance and final product. innovareacademics.inresearchgate.net

Dissolution Testing: During formulation development, dissolution studies are performed to assess the rate at which the drug is released from a dosage form. Analytical methods are required to quantify the amount of drug dissolved over time. nih.gov

Excipient Compatibility Studies: Analytical techniques are used to assess the compatibility of the drug with various excipients by monitoring for any degradation of the API when mixed with formulation components under stress conditions.

The development of robust analytical methodologies for this compound, guided by the extensive research on its parent compound, is essential for advancing its preclinical and pharmaceutical development.

Bioanalytical Method Development for Eprosartan in Biological Matrices (e.g., plasma)

The development of robust bioanalytical methods is essential for pharmacokinetic and bioequivalence studies, which require precise measurement of drug concentrations in biological fluids like plasma. For eprosartan, several high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been established.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of eprosartan in human and rat plasma. researchgate.netphmethods.net These methods are valued for their sensitivity, selectivity, and accuracy. phmethods.net A common approach involves a single-step protein precipitation with acetonitrile to extract the drug from the plasma matrix. phmethods.net Chromatographic separation is typically achieved on a C18 column. researchgate.netphmethods.netrjptonline.org

Validation of these bioanalytical methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. rjptonline.orgymerdigital.com For instance, one validated RP-HPLC method demonstrated linearity for eprosartan in plasma over a concentration range of 80 to 3200 ng/mL, with a coefficient of determination (r²) greater than 0.999. rjptonline.orgrjptonline.org The accuracy of this method was found to be high, with intra-day and inter-day mean percent accuracy ranging from 100.13% to 100.66% and 99.16% to 100.87%, respectively. rjptonline.orgrjptonline.org The precision, measured as the percent coefficient of variation (%CV), was within acceptable limits, ranging from 0.91% to 1.76% for intra-day and 0.98% to 1.58% for inter-day measurements. rjptonline.orgrjptonline.org The mean recovery of eprosartan from plasma was determined to be 98.85%. rjptonline.orgrjptonline.org

Stability studies are also a critical component of method validation, ensuring that the analyte remains unchanged during sample processing and storage. Eprosartan has been shown to be stable under various conditions, with mean stability of 99.90% at -28°C and 100.16% at -80°C for one month. rjptonline.org

High-performance thin-layer chromatography (HPTLC) offers an alternative method for quantifying eprosartan in human plasma. One such method utilized protein precipitation for extraction and achieved separation on silica gel 60F254 HPTLC plates with an isocratic mobile phase of ethyl acetate, acetonitrile, and glacial acetic acid (6:4:0.2 v/v/v). This method demonstrated linearity in the concentration range of 0.7 to 32 µg/mL. biotech-asia.org

Table 1: Bioanalytical Method Parameters for Eprosartan in Plasma

| Parameter | RP-HPLC Method 1 rjptonline.orgrjptonline.org | RP-HPLC Method 2 phmethods.net | HPTLC Method biotech-asia.org |

|---|---|---|---|

| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |

| Extraction Method | --- | Protein Precipitation | Protein Precipitation |

| Chromatographic Column | Agilent system C18 (150mm x 4.6mm, 5µm) | Phenomenox, Gemini C18 (250x4.6 mm, 5 µm) | Silica gel 60F254 HPTLC plate |

| Mobile Phase | 0.1% orthophosphoric acid (pH 2.2): Acetonitrile (60:40) | Acetonitrile: Water (45:55), pH 3.4 | Ethyl acetate: Acetonitrile: Glacial acetic acid (6:4:0.2 v/v/v) |

| Detection Wavelength | 240 nm | 235 nm | --- |

| Linearity Range | 80-3200 ng/mL | --- | 0.7-32 µg/mL |

| Retention Time | --- | 2.2 ± 0.20 min | --- |

| Accuracy (Intra-day) | 100.13% - 100.66% | --- | --- |

| Accuracy (Inter-day) | 99.16% - 100.87% | --- | --- |

| Precision (Intra-day %CV) | 0.91% - 1.76% | --- | --- |

| Precision (Inter-day %CV) | 0.98% - 1.58% | --- | --- |

| Mean Recovery | 98.85% | --- | --- |

Quantification in Active Pharmaceutical Ingredients and Pharmaceutical Formulations

The quantification of eprosartan in bulk drug substances and finished pharmaceutical products is a fundamental aspect of quality control. UV-Vis spectrophotometry and RP-HPLC are the most common analytical techniques for this purpose. researchgate.netresearchgate.net

UV spectrophotometric methods are simple and economical for the estimation of eprosartan. ajpaonline.com One such method involves measuring the absorbance of eprosartan in a mixture of methanol and phosphate buffer (pH 7.4) at a wavelength of 293 nm, with a linear range of 5-25 ppm. ajpaonline.com Another UV method determined the maximum absorbance (λmax) at 233.0 nm, with a linear concentration range of 1-70 μg/ml. researchgate.net

RP-HPLC methods offer greater specificity and are widely used for the simultaneous analysis of eprosartan and other active ingredients, such as hydrochlorothiazide, in combination tablet formulations. researchgate.netresearchgate.netscholarsresearchlibrary.com These methods are typically validated according to ICH guidelines to ensure their accuracy, precision, linearity, and robustness. scholarsresearchlibrary.com The mobile phase composition is a critical parameter that is optimized to achieve good separation and peak shape. phmethods.net For instance, a mixture of acetonitrile and 0.03 M potassium dihydrogen phosphate (pH 3.0) in a 35:65 v/v ratio has been found suitable. orientjchem.org

The limit of detection (LOD) and limit of quantification (LOQ) are important validation parameters that define the sensitivity of the method. For one RP-HPLC method, the LOD and LOQ for eprosartan were found to be 0.1 µg/ml and 0.5 µg/ml, respectively. researchgate.netorientjchem.org Another study reported an LOD of 0.014 µg/ml and an LOQ of 0.042 µg/ml, highlighting the high sensitivity achievable with HPLC. eurekaselect.com

Table 2: Analytical Methods for Quantification of Eprosartan in Pharmaceutical Formulations

| Method | Column/Solvent | Mobile Phase/Wavelength | Linearity Range | LOD | LOQ | Recovery |

|---|---|---|---|---|---|---|

| UV Spectrophotometry ajpaonline.com | Methanol: Phosphate buffer pH 7.4 (10:90) | 293 nm | 5-25 ppm | --- | --- | --- |

| UV Spectrophotometry researchgate.net | --- | 233.0 nm | 1-70 µg/ml | 0.3623 µg/mL | 1.098 µg/mL | --- |

| RP-HPLC orientjchem.org | --- | Acetonitrile: 0.03 M KH2PO4 (pH 3.0) (35:65 v/v) / 215 nm | 1-25 mcg/ml | 0.1 µg/ml | 0.5 µg/ml | ~101.5% |

| RP-HPLC eurekaselect.com | Waters® C18 (5 µm, 150 mm x 3.9 mm) | Acetonitrile: 20mM KH2PO4 buffer (pH 3) (35:65) / 235 nm | --- | 0.014 µg/ml | 0.042 µg/ml | --- |

| RP-HPLC ijpar.com | Phenomenex Luna C18 (4.6×250mm, 5µm) | Acetonitrile: Phosphate Buffer (pH 4.6) (45:55 v/v) / 245 nm | 6-14 µg/mL | 0.6 µg/mL | 1.8 µg/mL | 100.351% |

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical analysis that involves the identification, structural elucidation, and quantification of impurities and degradation products in bulk drugs and their formulations. medwinpublishers.com This process is essential for ensuring the safety and quality of the drug product. medwinpublishers.com

Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, and light) to identify potential degradation products that may form during storage. researchgate.net In the case of eprosartan, it has been found to be stable under hydrolytic, oxidative, and thermal stress conditions. However, it degrades into one primary product under photo-alkaline conditions. eurjchem.com

Advanced hyphenated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance (LC-NMR), are powerful tools for the identification and characterization of these impurities. eurjchem.comchimia.ch LC-MS provides molecular weight and fragmentation information, which aids in the initial identification of the impurity. chimia.ch On-line hydrogen/deuterium (H/D) exchange studies can further provide information about the number of labile hydrogens in the molecule. eurjchem.com

In one study, LC-MS/TOF and on-line H/D exchange studies revealed that the photo-degradation product of eprosartan has the same molecular mass and number of labile hydrogens as the parent drug, suggesting it is an isomer. eurjchem.com Subsequent 1H and COSY LC-NMR studies confirmed that this degradation product is the (Z)-geometrical isomer of eprosartan, namely (Z)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid. eurjchem.com

The identification and characterization of such impurities are crucial for establishing appropriate control strategies and ensuring the quality of the final drug product. researchgate.net

Table 3: Identified Degradation Product of Eprosartan

| Stress Condition | Degradation Product | Identification Technique |

|---|---|---|

| Photo-alkaline | (Z)-4-((2-butyl-5-(2-carboxy-3-(thiophen-2-yl)prop-1-enyl)-1H-imidazol-1-yl)methyl)benzoic acid (Geometrical Isomer) | LC-MS/TOF, on-line H/D exchange, 1H NMR, COSY LC-NMR eurjchem.com |

Table 4: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Eprosartan | 5281038 |

| This compound | 155964 |

| Acetonitrile | 6342 |

| Methanol | 887 |

| Orthophosphoric acid | 1004 |

| Hydrochlorothiazide | 3639 |

| Valsartan (B143634) | 60846 |

| Ethyl acetate | 8857 |

| Glacial acetic acid | 176 |

Structure Activity Relationship Sar and Computational Design of Ethyl Eprosartan Analogs

Molecular Architecture and Pharmacophoric Features of Ethyl Eprosartan (B1671555)

Eprosartan's design is the result of meticulous optimization to mimic the C-terminal end of angiotensin II (Ang II), the natural ligand for the AT1 receptor. wikipedia.org Extensive structure-activity analysis of numerous intermediate candidates during its development identified key pharmacophores essential for selective binding to the AT1 receptor. nih.gov

The biological activity of eprosartan is a composite of the contributions from its key structural components: the imidazole (B134444), thiophene (B33073), and carboxylic acid moieties. nih.govmdpi.com

Imidazole Ring: The imidazole ring serves as a crucial scaffold, analogous to the imidazole side chain of the Histidine-6 (His6) residue in Ang II. mdpi.commdpi.com This component is a common feature among many ARBs and is vital for anchoring the molecule to the receptor. nih.gov

Carboxylic Acid Moieties: Eprosartan is a dicarboxylic acid. nih.gov The presence of two acidic groups is a common feature in potent ARBs, designed to mimic the acidic residues of Ang II, such as the C-terminal carboxylate and the phenolic hydroxyl of Tyr4. mdpi.comgoogle.comuoa.gr The acrylic acid group of eprosartan is proposed to align with the phenolic hydroxyl group of Tyr4 in Ang II, while the phenyl carboxyl group corresponds to the C-terminal carboxyl group of Phe8. uoa.gr These acidic groups are critical for the molecule's interaction with the AT1 receptor.

Comparative Structure-Activity Landscape with Other Angiotensin Receptor Blockers

The class of ARBs, often called "sartans," shares a common mechanism of action but exhibits structural diversity that leads to differences in their pharmacological profiles. oup.commdpi.com

The primary structural distinction between eprosartan and losartan-derived ARBs lies in the core scaffold. nih.gov Losartan (B1675146) and its derivatives are characterized by a biphenyl-tetrazole structure. nih.govoup.com In contrast, eprosartan's non-biphenyl, non-tetrazole framework provides a different template for arranging the key pharmacophoric elements. researchgate.netnih.gov

While both eprosartan and losartan share an imidazole component that mimics His6 of Ang II, the groups designed to mimic other key residues of Ang II differ significantly. oup.commdpi.com In losartan, the biphenyl-tetrazole group mimics the C-terminal carboxylate of Phe8. mdpi.com In eprosartan, this function is fulfilled by the phenyl carboxylic acid group. uoa.gr Furthermore, eprosartan's α-thienylacrylic acid was specifically designed to replace the 5-acetic acid group from its lead compound to better mimic the C-terminal portion of Ang II. wikipedia.org

These structural variations influence how the molecules interact with the AT1 receptor. For instance, modeling studies suggest that ARBs can adopt different orientations within the receptor's binding pocket. Eprosartan, along with valsartan (B143634) and telmisartan (B1682998), tends to shift toward transmembrane helices TM6–TM7, whereas losartan, olmesartan, and azilsartan (B1666440) lean more towards TM1–TM3. nih.gov This divergence in binding modes, supported by mutagenesis studies, accounts for the competitive interaction with Ang II. nih.gov

Table 1: Comparative Structural Features of Eprosartan and Losartan

| Feature | Eprosartan | Losartan |

|---|---|---|

| Core Structure | Non-biphenyl, non-tetrazole researchgate.netnih.gov | Biphenyl-tetrazole oup.com |

| His6 Mimic | Imidazole ring nih.gov | Imidazole ring nih.gov |

| Tyr4 Mimic | Carboxy benzyl (B1604629) group wikipedia.org | N/A (hydroxymethyl group in losartan is converted to a carboxylate in its active metabolite, EXP3174) mdpi.comgoogle.com |

| Phe8 C-terminus Mimic | Phenyl carboxylic acid uoa.gr | Biphenyl-tetrazole mdpi.com |

| Additional Key Moiety | Thiophene ring mdpi.com | N/A |

Principles of Rational Drug Design Applied to ARBs, Including Eprosartan

The development of ARBs is a landmark in rational drug design, moving from peptide antagonists to orally active, non-peptide mimetics. uoa.grnih.gov

The fundamental principle behind the design of eprosartan and other ARBs is the mimicry of the bioactive conformation of Angiotensin II. mdpi.commdpi.com The goal was to create smaller, non-peptide molecules that could present the same key pharmacophoric features to the AT1 receptor as the natural octapeptide hormone. uoa.grnih.gov

The design process started with lead compounds like S-8308, which were hypothesized to mimic the C-terminal segment of Ang II. mdpi.com Through computer modeling and spatial structure studies, scientists identified the essential components for receptor binding: wikipedia.orgmdpi.com

An imidazole ring to replicate the function of the His6 side chain.

A lipophilic alkyl chain (like the butyl chain in eprosartan) to mimic the side chain of Ile5.

An acidic group to correspond to the C-terminal carboxylate of Phe8.

Another acidic group to mimic the phenolic hydroxyl of Tyr4.

Eprosartan's structure, with its strategically placed imidazole, butyl chain, and two carboxylic acid groups on a unique thiophene-containing scaffold, is a direct outcome of this biomimetic approach. wikipedia.orguoa.gr The molecule is designed to occupy the same binding pocket as Ang II, thereby acting as a competitive antagonist. nih.gov

Strategies for Hit-to-Lead and Lead Optimization in ARB Discovery

The journey from an initial "hit" compound to a viable "lead" and ultimately to a clinical candidate is a critical phase in drug discovery. nih.govnih.gov This process, known as hit-to-lead (H2L) and lead optimization, involves iterative cycles of design, synthesis, and testing to enhance a compound's desirable properties while minimizing undesirable ones. nih.govnih.govyoutube.com

In the discovery of angiotensin II receptor blockers (ARBs), initial low molecular weight imidazole compounds served as the starting point or "lead compounds" for further optimization. ucl.ac.be These early molecules showed moderate potency and limited oral bioavailability but were selective for the AT1 receptor without partial agonistic effects. ucl.ac.be The optimization process often leads to an increase in molecular weight and lipophilicity to improve binding affinity. nih.gov

A key strategy in lead optimization is to improve the affinity of the compound for its target. sk.ru This can be achieved by optimizing van der Waals interactions and avoiding entropic penalties. sk.ru However, this can also lead to "molecular obesity," where the molecule becomes too large and lipophilic, resulting in poor pharmacokinetic properties. nih.gov Therefore, a balance must be struck between potency and drug-like properties. sk.ru

Structural simplification is a powerful strategy to avoid this issue by removing unnecessary parts of a molecule to improve its properties. nih.gov In the case of eprosartan, its development involved a unique approach. Unlike other ARBs that feature a biphenyl-methyl group, eprosartan was designed with a carboxyl benzyl group to more closely mimic the phenolic moiety of tyrosine at position 4 of angiotensin II. wikipedia.org This modification resulted in a stronger binding to the AT1 receptor. wikipedia.org The design of eprosartan was guided by computer-aided drug design and the use of Dreiding models. ucl.ac.be

The development of various ARBs from losartan and eprosartan has led to a new generation of antihypertensive drugs. ucl.ac.be These include candesartan, olmesartan, irbesartan, valsartan, and telmisartan, each with unique structural modifications that influence their pharmacokinetic and pharmacodynamic profiles. wikipedia.orgmdpi.com For example, telmisartan has a carboxylic acid at the 2-position of the biphenyl-methyl group, which makes it more potent than the tetrazole analogue. wikipedia.org Valsartan replaces the imidazole ring of losartan with an acylated amino acid. wikipedia.org

Computational Chemistry Approaches in Eprosartan Research